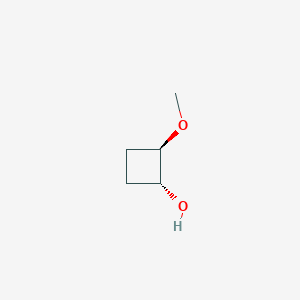

(1R,2R)-2-methoxycyclobutan-1-ol

説明

“(1R,2R)-2-Methoxycyclobutan-1-ol” is a chiral cyclobutane derivative featuring hydroxyl (-OH) and methoxy (-OCH₃) substituents on adjacent carbons of a strained four-membered ring. Its molecular formula is C₅H₁₀O₂, with a molecular weight of 102.13 g/mol . However, a critical discrepancy exists in the provided evidence: the CAS number 19110-40-8 is attributed to both this compound () and the unrelated cyclopentanol derivative 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (). This inconsistency suggests either a typographical error or mislabeling in one of the sources, requiring verification from authoritative databases like SciFinder or PubChem for resolution.

特性

IUPAC Name |

(1R,2R)-2-methoxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKAFGTURMDKNS-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted precursor, such as a 1,2-dihalide or a 1,2-diol, in the presence of a base or an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of (1R,2R)-2-methoxycyclobutan-1-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired enantiomer in high optical purity .

化学反応の分析

Types of Reactions

(1R,2R)-2-methoxycyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

科学的研究の応用

(1R,2R)-2-methoxycyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

作用機序

The mechanism of action of (1R,2R)-2-methoxycyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes .

類似化合物との比較

Ring Strain and Reactivity

- Cyclobutane Core : The four-membered ring in “(1R,2R)-2-methoxycyclobutan-1-ol” imposes significant angle strain (~30° deviation from ideal tetrahedral geometry), enhancing its reactivity in ring-opening or functionalization reactions compared to less-strained cyclopentane derivatives .

- Cyclopentane Analog: The five-membered ring in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol () experiences minimal strain, favoring stability and diverse functionalization pathways, such as nucleophilic substitutions at the amine group .

Functional Group Influence

- Methoxy vs. In contrast, the amino group in the cyclopentanol derivative (pKa ~9–11 for amines) introduces basicity and hydrogen-bonding capabilities, expanding its utility in coordination chemistry or drug design .

- Hydrophobicity: Ethyl dodecanoate (), a linear ester, lacks ring strain but exhibits high lipophilicity due to its long alkyl chain, making it suitable for applications in surfactants or flavoring agents .

生物活性

(1R,2R)-2-methoxycyclobutan-1-ol is a cyclic organic compound with the molecular formula CHO. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological and toxicological research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and safety profile.

- Molecular Formula : CHO

- Molecular Weight : 86.13 g/mol

- Structure : The compound features a cyclobutane ring with a methoxy group and a hydroxyl group, influencing its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that (1R,2R)-2-methoxycyclobutan-1-ol exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, which can be crucial for developing new antibacterial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for different bacterial strains, indicating that (1R,2R)-2-methoxycyclobutan-1-ol has varying levels of effectiveness against these pathogens.

Case Studies

- Antibacterial Activity : A study conducted on the extract of soft corals from Mauritius revealed that compounds similar to (1R,2R)-2-methoxycyclobutan-1-ol demonstrated significant antibacterial properties. The research emphasized the potential of these natural products in combating antibiotic-resistant bacteria .

- Toxicological Profile : Toxicity assessments have shown that while (1R,2R)-2-methoxycyclobutan-1-ol possesses antimicrobial properties, it also requires careful evaluation regarding its safety for human use. Reports indicate that at higher concentrations, it may cause skin irritation .

The precise mechanism by which (1R,2R)-2-methoxycyclobutan-1-ol exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Research Findings

Recent studies have focused on the pharmacological potential of (1R,2R)-2-methoxycyclobutan-1-ol in various fields:

- Pharmaceutical Applications : Its structural properties suggest potential as a scaffold in drug design for new antibiotics or antifungal agents.

- Natural Product Chemistry : Investigations into its natural sources and synthesis methods are ongoing to explore sustainable production routes.

Safety and Toxicity

While (1R,2R)-2-methoxycyclobutan-1-ol shows promise in various applications, its safety profile must be thoroughly evaluated. Current data indicate that it can cause skin irritation upon contact and should be handled with care in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。